molecular formula C17H15F3N2O2S B2894601 1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2097915-73-4

1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No. B2894601
CAS RN: 2097915-73-4
M. Wt: 368.37
InChI Key: IASIMUQGWNBWDQ-UHFFFAOYSA-N
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Description

The compound contains a benzothiadiazole ring which is a type of heterocyclic compound. This ring system is known to exhibit various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The trifluoromethyl group attached to the phenyl ring could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the benzothiadiazine ring might undergo reactions typical of aromatic systems .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Kendre, Landge, and Bhusare (2015) focused on the synthesis of novel compounds involving 1,3-dihydro-2lambda6,1,3-benzothiadiazole derivatives. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, indicating the potential of this chemical structure in developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Mechanistic Insights in Cyclocondensation Reactions

Dhameliya et al. (2017) explored cyclocondensation reactions involving compounds like 1,3-dihydro-2lambda6,1,3-benzothiadiazole. The study provided insights into the selectivity switch of benzothiazole-2-carboxylates, showcasing the chemical's role in understanding reaction mechanisms (Dhameliya et al., 2017).

Development of Anticancer Compounds

Shaaban, Kamel, and Milad (2014) used a related compound, cyclohexane-1,3-dione, as a template for developing new anticancer compounds. This highlights the significance of the chemical structure in the synthesis of potential therapeutic agents targeting cancer (Shaaban, Kamel, & Milad, 2014).

Reactions with 2-Pyrazolines

Novikov, Korolev, and Tomilov (2011) investigated the reactions of 4-phenyl-1,2,4-triazoline-3,5-dione with 2-pyrazolines, revealing the efficiency of 1,2,4-triazolines as Michael acceptors. This research contributes to understanding the reactivity of similar dihydro-2lambda6,1,3-benzothiadiazole derivatives (Novikov, Korolev, & Tomilov, 2011).

Discovery of New Class of Heterocycles

Naresh, Kant, and Narender (2014) discovered a new class of heterocycles during benzimidazole and benzothiazole synthesis, involving molecular iodine-mediated oxidative cyclization. This research underscores the versatility of benzothiadiazole derivatives in synthesizing novel heterocycles (Naresh, Kant, & Narender, 2014).

properties

IUPAC Name

3-cyclopropyl-1-[[4-(trifluoromethyl)phenyl]methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2S/c18-17(19,20)13-7-5-12(6-8-13)11-21-15-3-1-2-4-16(15)22(14-9-10-14)25(21,23)24/h1-8,14H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASIMUQGWNBWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

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